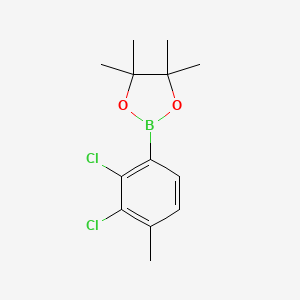

2-(2,3-Dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

2-(2,3-dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BCl2O2/c1-8-6-7-9(11(16)10(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDGSIFTHVOKOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BCl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,3-dichloro-4-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boron center. The general reaction scheme is as follows:

2,3-Dichloro-4-methylphenylboronic acid+Pinacol→this compound+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Coupling Reactions: The boron center can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation Reactions: The boron atom can be oxidized to form boronic acids or esters.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.

Coupling Reactions: Require palladium catalysts and bases such as potassium carbonate.

Oxidation Reactions: Often use hydrogen peroxide or other oxidizing agents.

Major Products Formed

Substitution Reactions: Yield substituted phenyl derivatives.

Coupling Reactions: Produce biaryl compounds.

Oxidation Reactions: Result in boronic acids or esters.

Scientific Research Applications

2-(2,3-Dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds via Suzuki-Miyaura coupling.

Biology: Investigated for its potential as a ligand in biological assays and as a precursor for boron-containing drugs.

Medicine: Explored for its role in the development of boron neutron capture therapy (BNCT) agents for cancer treatment.

Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,3-Dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom can coordinate with electron-rich species, facilitating reactions such as coupling and substitution. In biological systems, the compound may interact with specific molecular targets, influencing pathways related to cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Reactivity

Table 1: Key Structural Analogs and Their Substitution Patterns

Key Observations :

- Electron-Withdrawing Effects : The target compound’s 2,3-dichloro-4-methyl substitution enhances electrophilicity at the boron center, accelerating transmetallation in Suzuki reactions compared to methoxy-substituted analogs (e.g., 2-(4-methoxyphenyl)-1,3,2-dioxaborolane) .

- Steric Considerations : The 4-methyl group in the target compound reduces steric hindrance compared to bulkier analogs like 2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane, which may hinder coupling efficiency .

- Heterocyclic Variants : Thiophene-based analogs (e.g., 2-(4-chlorothiophen-3-yl)-1,3,2-dioxaborolane) exhibit distinct electronic properties due to sulfur’s polarizability, making them suitable for optoelectronic materials .

Spectroscopic and Physical Data

Table 3: NMR and Purity Comparisons

Biological Activity

2-(2,3-Dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered attention for its unique structural properties and potential biological activities. This compound is characterized by a dioxaborolane ring which enables it to participate in various chemical reactions, particularly in organic synthesis. Recent studies have begun to explore its biological implications, focusing on its interactions with cellular processes and potential therapeutic applications.

- Molecular Formula : C₁₃H₁₇BCl₂O₂

- Molecular Weight : 286.99 g/mol

- CAS Number : 2121512-50-1

The compound features a dichloromethylphenyl moiety which may influence its reactivity and biological interactions. The presence of the boron atom in the dioxaborolane structure allows for participation in various cross-coupling reactions, such as Suzuki-Miyaura reactions, which are vital in pharmaceutical chemistry for constructing complex organic molecules.

Enzymatic Interactions

Research indicates that organoboron compounds like this compound can modulate enzymatic activity. They have been shown to affect various signaling pathways within cells. For instance:

- DYRK1A Inhibition : Studies have highlighted the potential of similar compounds to inhibit DYRK1A (Dual-specificity Tyrosine-Phosphorylation-Regulated Kinase 1A), a key player in neurodegenerative diseases such as Alzheimer's disease. The inhibition of DYRK1A by boron-containing compounds suggests a promising avenue for therapeutic development against such conditions .

Cellular Effects

The compound's ability to influence cell signaling has been observed in various cellular models:

- Anti-inflammatory Properties : Organoboron compounds exhibit anti-inflammatory effects by modulating pathways involved in inflammation. For example, they can inhibit the production of pro-inflammatory cytokines in activated microglial cells.

- Antioxidant Activity : Certain studies have demonstrated that these compounds possess antioxidant properties that can protect cells from oxidative stress .

Table 1: Summary of Biological Activities

Synthesis and Applications

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions. This method not only facilitates the formation of carbon-carbon bonds but also enhances the compound's utility in drug discovery and development.

Potential Applications

Given its biological activities and synthetic versatility:

- Drug Development : The compound may serve as a scaffold for developing new therapeutics targeting neurodegenerative diseases.

- Synthetic Chemistry : Its role as a reagent in various organic reactions positions it as a valuable tool for chemists working on complex molecule synthesis.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(2,3-Dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for high purity?

- Methodological Answer : Utilize multi-step protocols involving Suzuki-Miyaura coupling precursors. For example, cross-coupling of 2,3-dichloro-4-methylphenylboronic acid with pinacol boronate esters under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous THF at 80–100°C. Monitor reaction progress via TLC or HPLC, and purify via column chromatography using silica gel with hexane/ethyl acetate gradients .

- Key Data : Typical yields range from 60–85% depending on steric hindrance and substituent positions .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 1.2–2.5 ppm). Quadrupolar broadening in ¹¹B NMR (δ 28–32 ppm) may require high-field instruments .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 316.05 for C₁₄H₁₇BCl₂O₂) .

- XRD : Resolve crystal packing effects of the dichloro-methylphenyl group .

Q. How does this compound perform in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : Test reactivity with aryl halides (e.g., 4-bromotoluene) under standard conditions (Pd catalyst, base like K₂CO₃). The electron-withdrawing Cl groups enhance electrophilicity, improving coupling efficiency. Optimize solvent (DME > THF) and temperature (80–100°C) to achieve >90% conversion .

Advanced Research Questions

Q. How do structural variations in analogous dioxaborolanes affect reactivity and biological activity?

- Methodological Answer : Compare substituent effects via:

- Electronic Modulation : Replace Cl with F or OMe to alter electron density (e.g., 2-(fluorophenyl)-dioxaborolane shows reduced oxidative stability but higher bioavailability) .

- Steric Effects : Introduce bulkier groups (e.g., cyclohexyl) to study steric hindrance in coupling reactions .

- Data Table :

| Compound Substituent | Coupling Yield (%) | LogP |

|---|---|---|

| 2,3-Cl,4-Me | 85 | 3.2 |

| 3,5-Cl,4-OMe | 72 | 2.8 |

| 4-F | 68 | 2.5 |

| Source: Adapted from |

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound?

- Methodological Answer :

- Controlled Replication : Standardize Pd catalyst loading (1–2 mol%), base stoichiometry (2 equiv), and degassing protocols.

- Byproduct Analysis : Use GC-MS to identify competing pathways (e.g., protodeboronation under acidic conditions) .

- Computational Modeling : DFT studies (e.g., Gaussian 16) can predict transition-state energies for different substituents .

Q. How can researchers mitigate hydrolysis and oxidative instability during storage?

- Methodological Answer :

- Storage Conditions : Store under inert gas (Ar) at −20°C in amber vials. Pre-dry solvents (e.g., molecular sieves in THF).

- Stabilizers : Add radical scavengers (e.g., BHT) to slow oxidation .

- Purity Monitoring : Regular NMR checks to detect degradation (e.g., boronic acid formation via ¹¹B NMR) .

Q. What role does the dichloro-methylphenyl group play in pharmacological applications?

- Methodological Answer :

- SAR Studies : Test cytotoxicity (MTT assays) and target binding (SPR) against kinase domains. The Cl groups enhance hydrophobic interactions, while the Me group reduces metabolic lability .

- In Vivo PK : Measure plasma half-life in rodent models; Cl substituents often prolong circulation time .

Methodological Notes for Experimental Design

- Contradiction Analysis : When comparing literature data, account for variations in Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) and solvent purity .

- Advanced Characterization : Use synchrotron XRD to resolve crystallographic ambiguities caused by Cl/Me steric clashes .

- Safety Protocols : Handle chlorinated intermediates in fume hoods; avoid aqueous workups unless strictly necessary .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.